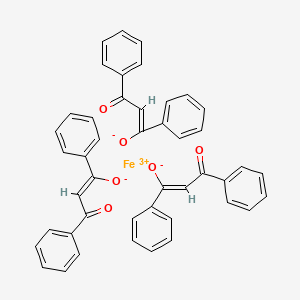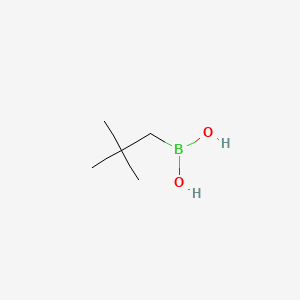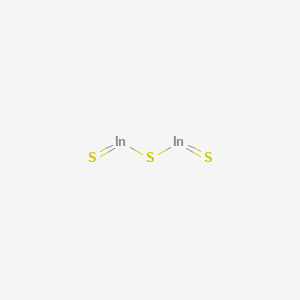
炭酸セリウム(III) 水和物
概要
説明
Cerium(III) carbonate hydrate, also known as cerous carbonate hydrate, is a white solid compound with the chemical formula Ce₂(CO₃)₃·xH₂O. It is formed by cerium(III) cations and carbonate anions. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .
科学的研究の応用
Cerium(III) carbonate hydrate has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
Cerium(III) carbonate hydrate can be synthesized through several methods. One common method involves the reaction of cerium nitrate with a carbonate source such as ammonium carbonate or sodium carbonate. The reaction typically occurs in an aqueous solution at room temperature, resulting in the precipitation of cerium(III) carbonate hydrate .
Another method involves the use of 1,1′-carbonyldiimidazole and imidazole in a nonaqueous solvent like acetone. This method allows for the synthesis of cerium carbonate particles without the need for heating. The decomposition rate of 1,1′-carbonyldiimidazole can be controlled by adjusting the amount of water in the reaction mixture .
Industrial Production Methods
In industrial settings, cerium(III) carbonate hydrate is often produced using solvent extraction methods. Crude cerium hydroxide is used as the raw material, and tributyl phosphate-liquid paraffin or di(2-ethylhexyl) phosphoric acid-kerosene is used as the extraction agent. The resulting cerium chloride solution is then neutralized with ammonia and precipitated with ammonium bicarbonate to obtain cerium(III) carbonate hydrate .
化学反応の分析
Types of Reactions
Cerium(III) carbonate hydrate undergoes various chemical reactions, including:
Reaction with Acids: It reacts with most acids to form the corresponding cerium salts.
Common Reagents and Conditions
Reaction with Acids: Common acids such as hydrochloric acid, sulfuric acid, and nitric acid are used to react with cerium(III) carbonate hydrate to form cerium salts.
Major Products Formed
Cerium(IV) oxide (CeO₂): Formed by the thermal decomposition of cerium(III) carbonate hydrate.
Cerium Salts: Formed by the reaction of cerium(III) carbonate hydrate with various acids.
作用機序
The mechanism of action of cerium(III) carbonate hydrate primarily involves its conversion to cerium oxide (CeO₂) upon heating. Cerium oxide exhibits unique catalytic properties due to the coexistence of cerium(III) and cerium(IV) oxidation states. This dual oxidation state allows cerium oxide to mimic the activity of enzymes such as catalase and superoxide dismutase, making it effective in scavenging reactive oxygen species .
類似化合物との比較
Cerium(III) carbonate hydrate can be compared with other cerium compounds such as:
- Cerium(III) oxalate hydrate
- Cerium(IV) hydroxide
- Cerium(III) acetate hydrate
- Cerium(IV) oxide
Uniqueness
Cerium(III) carbonate hydrate is unique due to its ease of synthesis and its role as a precursor for cerium oxide nanoparticles. These nanoparticles have superior reactive oxygen species scavenging properties compared to other cerium compounds .
Similar Compounds
- Cerium(III) oxalate hydrate : Used in similar applications but has different solubility and reactivity properties .
- Cerium(IV) hydroxide : Used in different industrial applications and has distinct chemical properties .
- Cerium(III) acetate hydrate : Another cerium compound with different solubility and reactivity characteristics .
- Cerium(IV) oxide : Widely used in catalysis and biomedical applications due to its unique catalytic properties .
Cerium(III) carbonate hydrate is a versatile compound with significant applications in various fields, making it an important material in scientific research and industrial processes.
特性
IUPAC Name |
cerium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Ce.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSBAWXKALEJFR-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Ce2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583543 | |
| Record name | Cerium(3+) carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54451-25-1 | |
| Record name | Cerium(3+) carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1R)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B1631998.png)





